molecular formula C7H12OS B562250 3-Methyl-2-buten-1-yl Thiolacetate-d6 CAS No. 1189502-84-8

3-Methyl-2-buten-1-yl Thiolacetate-d6

Cat. No.: B562250
CAS No.: 1189502-84-8
M. Wt: 150.269
InChI Key: HYSBJYIGYSBFQN-WFGJKAKNSA-N
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Description

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated derivative of 3-methyl-2-buten-1-yl thiolacetate, where six hydrogen atoms are replaced with deuterium (²H or D). This compound belongs to the class of thiolacetates, which are esters of thioacetic acid (CH₃COSH). The 3-methyl-2-buten-1-yl group introduces a branched alkenyl chain, contributing to steric and electronic effects that influence reactivity and physical properties. The deuterated form is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its near-identical chromatographic behavior to the non-deuterated analog, with distinct mass spectral features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-buten-1-yl Thiolacetate-d6 typically involves the reaction of 3-Methyl-2-buten-1-ol with thiolacetic acid in the presence of a deuterating agent . The reaction conditions often include a solvent such as dichloromethane or ethyl acetate and may require a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-buten-1-yl Thiolacetate-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

The primary application of 3-methyl-2-buten-1-yl thiolacetate-d6 in chemistry lies in its use as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. The deuterium labeling enhances the sensitivity and resolution of NMR analyses, enabling researchers to conduct detailed mechanistic studies of chemical reactions .

Table 1: Chemical Reactions Involving this compound

Reaction TypeProducts
OxidationSulfoxides and sulfones
ReductionCorresponding thiol
SubstitutionVarious substituted derivatives

Biology

In biological research, this compound is utilized for metabolic studies to trace biochemical pathways. The ability to incorporate deuterium into metabolic pathways allows scientists to monitor the dynamics of metabolic fluxes and understand complex biological processes . Additionally, it plays a role in studying protein prenylation—a vital post-translational modification that influences protein function and localization.

Case Study: Prenylation in Cancer Research
Research has demonstrated that prenylation affects the localization and activity of oncogenic proteins. By using this compound to label specific proteins, scientists can investigate how changes in prenylation impact cancer cell signaling pathways .

Medicine

In the medical field, this compound is explored for its potential in developing diagnostic tools and therapeutic agents. Its ability to modify sulfur-containing compounds makes it relevant for studying various diseases where sulfur metabolism is disrupted .

Application Example: Diagnostic Tool Development
The compound has been investigated for its role in synthesizing novel diagnostic agents that target specific metabolic pathways associated with diseases like cancer and neurodegenerative disorders .

Industry

In industrial applications, this compound is essential for the synthesis of complex molecules . It serves as a standard for quality control processes across various sectors due to its reliability and reproducibility in chemical reactions .

Table 2: Industrial Applications of this compound

SectorApplication Description
PharmaceuticalSynthesis of active pharmaceutical ingredients
AgrochemicalDevelopment of crop protection agents
Material ScienceProduction of specialized polymers

Mechanism of Action

The mechanism of action of 3-Methyl-2-buten-1-yl Thiolacetate-d6 involves its interaction with specific molecular targets, primarily through its thiolacetate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies using NMR spectroscopy .

Comparison with Similar Compounds

Structural Analogs: Deuterated vs. Non-Deuterated Form

The non-deuterated counterpart, 3-methyl-2-buten-1-yl thiolacetate, shares identical structural features except for the absence of deuterium. Key differences include:

  • Molecular Weight : The deuterated form has a molecular weight ~6 Da higher due to six deuterium atoms.
  • Kinetic Isotope Effect (KIE) : Deuteration reduces reaction rates in processes involving C-H bond cleavage, such as hydrolysis. For example, hydrolysis to release thiols may occur 2–3 times slower in the deuterated form due to KIE .
  • Spectroscopic Properties : In NMR, deuterium substitution eliminates signals for replaced hydrogens, simplifying spectra. In IR, C-D stretching vibrations (~2100 cm⁻¹) differ from C-H (~2900 cm⁻¹).

Table 1: Key Properties of Deuterated vs. Non-Deuterated Forms

Property 3-Methyl-2-buten-1-yl Thiolacetate 3-Methyl-2-buten-1-yl Thiolacetate-d6
Molecular Weight (g/mol) ~160.25 ~166.25
Boiling Point (°C) ~180–185 (est.) ~182–187 (est.)
Hydrolysis Rate (k, s⁻¹) 1.0 (reference) 0.3–0.5 (estimated)

Functional Group Analogs: Thiolacetates

Thiolacetates vary by their alkyl/alkenyl groups. Comparisons include:

  • Methyl Thiolacetate (CH₃COSCH₃) : Simpler structure with higher volatility (boiling point ~130°C) and faster hydrolysis due to reduced steric hindrance.
  • Ethyl Thiolacetate (CH₃COSCH₂CH₃) : Intermediate steric effects, boiling point ~150°C.
  • 3-Methyl-2-buten-1-yl Thiolacetate : Branched chain increases steric bulk, slowing hydrolysis and reducing volatility compared to linear analogs.

Table 2: Comparison of Thiolacetates

Compound Boiling Point (°C) Hydrolysis Rate (k, s⁻¹) LogP (Lipophilicity)
Methyl Thiolacetate ~130 1.5 1.2
Ethyl Thiolacetate ~150 1.2 1.8
3-Methyl-2-buten-1-yl Thiolacetate ~180–185 1.0 2.5

Deuterated Esters and Thiol Derivatives

Deuterated esters, such as methyl laurate-d₃ (CAS 111-82-0 ), are used similarly as analytical standards. Key comparisons:

  • Retention Time in GC: Deuterated compounds elute slightly earlier than non-deuterated analogs due to lower molecular weight.
  • Ionization Efficiency : Deuterated forms exhibit similar ionization but distinct fragmentation patterns, aiding quantification.

Environmental and Industrial Relevance

Natural volatile organic compounds (VOCs) like isoprene and monoterpenes dominate biogenic emissions , but synthetic thiolacetates are less volatile and primarily used in industrial synthesis. For example, 3-methyl-2-buten-1-yl thiolacetate may serve as a precursor in agrochemicals, whereas deuterated forms are niche reagents.

Biological Activity

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a deuterated organosulfur compound with the molecular formula C7H12OSC_7H_{12}OS, specifically designed for use in various scientific research applications. The presence of deuterium enhances its utility in mechanistic studies and analytical chemistry, particularly in reaction tracking and isotopic labeling.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 3-methyl-2-buten-1-ol with thiolacetate, often utilizing deuterated solvents to incorporate deuterium into the final product. This compound is classified as an alkyl thiol ester due to the presence of a thiol group (SH-SH) modified by an acetate moiety. The reaction mechanism usually involves a nucleophilic attack by the thiolate ion on the carbonyl carbon of the acetic acid derivative, leading to the formation of the desired thiol ester.

Biological Activity

The biological activity of this compound is primarily explored through its reactivity in organic synthesis and its role as an intermediate in various chemical reactions. The compound's isotopic labeling allows for enhanced tracking in biological systems, making it valuable for understanding metabolic pathways and chemical mechanisms.

The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, it serves as a source of thiolate ions that can react with various electrophiles, facilitating diverse chemical transformations. Experimental studies have demonstrated that deuterated compounds exhibit kinetic isotope effects, which provide insights into reaction mechanisms, particularly in determining transition states and intermediates during chemical transformations .

Research Findings

Case Studies:

  • Metabolic Pathways: Research has shown that compounds like this compound can be integrated into metabolic pathways, allowing scientists to trace their fate within biological systems. This capability is crucial for studying enzyme mechanisms and metabolic flux.
  • Chemical Reactivity: Studies indicate that the reactivity of this compound is influenced by steric and electronic factors associated with its molecular structure. For example, polar aprotic solvents can enhance nucleophilicity, facilitating substitution reactions.

Data Tables

PropertyValue
Molecular Weight144.24 g/mol
Chemical FormulaC7H12OS
Isotopic LabelingDeuterated (d6)
Common ApplicationsMechanistic studies
Reaction TypesNucleophilic substitutions

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 3-Methyl-2-buten-1-yl Thiolacetate-d6 with high isotopic purity?

Methodological Answer:
Deuterated thiolacetates are typically synthesized via nucleophilic substitution or esterification using deuterated reagents. For this compound:

  • Step 1 : Use deuterated acetic acid (CD₃COOD) or thioacetic acid (CD₃COSH) to ensure isotopic labeling at the methyl group.
  • Step 2 : React with 3-Methyl-2-buten-1-thiol under anhydrous conditions, catalyzed by acids (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide).
  • Purification : Employ fractional distillation or preparative HPLC to isolate the deuterated product.
  • Characterization : Confirm isotopic purity via ¹H NMR (absence of proton signals at the deuterated sites) and GC-MS (m/z = M+6 for deuterated methyl groups) .

Table 1 : Example Synthesis Parameters

ParameterCondition
Deuterated ReagentCD₃COSH (≥98% D)
Reaction Temperature40–60°C
CatalystH₂SO₄ (0.5 mol%)
Purity Post-Purification≥97% (HPLC)

Q. Advanced: How do isotopic (D vs. H) substitutions influence the compound’s stability in aqueous vs. organic matrices?

Methodological Answer:
Deuterium isotope effects (KIEs) can alter kinetic stability. To assess this:

  • Experimental Design :
    • Prepare deuterated and non-deuterated analogs.
    • Expose both to controlled aqueous (pH 4–9) and organic (hexane, acetonitrile) environments at 25°C and 40°C.
    • Monitor degradation via LC-MS/MS at intervals (0, 24, 72 hrs).
  • Data Analysis :
    • Calculate half-life (t₁/₂) differences. Expect slower degradation in deuterated samples due to stronger C-D bonds.
    • Use Arrhenius plots to compare activation energies. Contradictions (e.g., faster deuterated degradation) may signal impurities or solvent isotope effects .

Q. Basic: Which analytical techniques are most reliable for quantifying trace amounts of this compound in insect pheromone studies?

Methodological Answer:

  • GC-MS with Isotope Dilution : Spiking samples with a known quantity of ¹³C-labeled internal standard improves accuracy.
  • LC-HRMS : Provides high-resolution mass data to distinguish isotopic clusters (e.g., M+6 for deuterated vs. M+1 for natural abundance).
  • Validation : Calibrate using matrix-matched standards (e.g., bee hemolymph or plant extracts) to account for ion suppression .

Table 2 : Example GC-MS Parameters

ParameterSetting
ColumnDB-5MS (30 m × 0.25 mm)
Ionization ModeEI (70 eV)
Detection Rangem/z 50–350
LOD0.1 ppb

Q. Advanced: How can researchers resolve contradictions in kinetic data from isotopic labeling studies of thiolacetate reactivity?

Methodological Answer:
Contradictions may arise from:

  • Isotopic Impurities : Verify deuterium enrichment (>98%) via NMR or IR.
  • Solvent Effects : Compare reactivity in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O).
  • Statistical Validation : Apply multivariate analysis (ANOVA) to replicate experiments. For example, conflicting hydrolysis rates in DMSO may reflect trace water content .

Q. Basic: What safety protocols are critical when handling this compound in oxidation experiments?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiol byproducts.
  • PPE : Nitrile gloves and safety goggles to avoid skin/eye contact (thiolacetates can hydrolyze to corrosive thiols).
  • Spill Management : Neutralize with 5% sodium bicarbonate solution before disposal .

Q. Advanced: What ecological roles could this compound play, based on structural analogs like 3-Methyl-2-buten-1-yl acetate?

Methodological Answer:
The non-deuterated analog (3-Methyl-2-buten-1-yl acetate) is a honeybee alarm pheromone. To study the deuterated thiolacetate:

  • Tracer Experiments : Introduce deuterated compound into insect colonies and track dispersal via SPME-GC-MS .
  • Behavioral Assays : Compare response thresholds (e.g., aggression in bees) between deuterated and natural compounds. Isotopic labeling minimizes interference with biological activity .

Properties

IUPAC Name

S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBJYIGYSBFQN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCSC(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662095
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189502-84-8
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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